Cas no 1697350-57-4 (2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine
- EN300-1118453
- 1697350-57-4
- 2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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- Inchi: 1S/C9H12F3N3/c1-2-6-5-15-7(9(10,11)12)3-4-13-8(15)14-6/h5,7H,2-4H2,1H3,(H,13,14)
- InChI Key: IUYWQFDSOFAZFN-UHFFFAOYSA-N
- SMILES: FC(C1CCNC2=NC(CC)=CN12)(F)F
Computed Properties
- Exact Mass: 219.09833188g/mol
- Monoisotopic Mass: 219.09833188g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 29.8Ų
2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1118453-0.05g |
2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1697350-57-4 | 95% | 0.05g |
$1068.0 | 2023-10-27 | |
| Enamine | EN300-1118453-0.1g |
2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1697350-57-4 | 95% | 0.1g |
$1119.0 | 2023-10-27 | |
| Enamine | EN300-1118453-0.25g |
2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1697350-57-4 | 95% | 0.25g |
$1170.0 | 2023-10-27 | |
| Enamine | EN300-1118453-0.5g |
2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1697350-57-4 | 95% | 0.5g |
$1221.0 | 2023-10-27 | |
| Enamine | EN300-1118453-1.0g |
2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1697350-57-4 | 1g |
$1643.0 | 2023-06-09 | ||
| Enamine | EN300-1118453-2.5g |
2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1697350-57-4 | 95% | 2.5g |
$2492.0 | 2023-10-27 | |
| Enamine | EN300-1118453-5.0g |
2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1697350-57-4 | 5g |
$4764.0 | 2023-06-09 | ||
| Enamine | EN300-1118453-10.0g |
2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1697350-57-4 | 10g |
$7065.0 | 2023-06-09 | ||
| Enamine | EN300-1118453-1g |
2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1697350-57-4 | 95% | 1g |
$1272.0 | 2023-10-27 | |
| Enamine | EN300-1118453-5g |
2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1697350-57-4 | 95% | 5g |
$3687.0 | 2023-10-27 |
2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine
Recent Advances in the Study of 2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS: 1697350-57-4)
The compound 2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS: 1697350-57-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential as a drug candidate.
Recent studies have focused on the synthesis and optimization of 2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, with particular emphasis on improving its yield and purity. Researchers have employed advanced synthetic techniques, such as microwave-assisted synthesis and flow chemistry, to achieve higher efficiency and scalability. The incorporation of the trifluoromethyl group has been identified as a key factor in enhancing the compound's metabolic stability and bioavailability.
In terms of biological activity, preliminary in vitro and in vivo studies have demonstrated that this compound exhibits promising pharmacological properties. It has shown potent inhibitory effects against a range of kinase targets, including those implicated in cancer and inflammatory diseases. Notably, its selectivity profile suggests a lower risk of off-target effects, which is a critical consideration in drug development. Further mechanistic studies are underway to elucidate its mode of action and potential therapeutic applications.
One of the most exciting developments is the exploration of 2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine as a potential lead compound for the treatment of neurodegenerative diseases. Recent findings indicate that it may modulate key pathways involved in neuroprotection and neuroinflammation, offering a novel approach to addressing conditions such as Alzheimer's and Parkinson's diseases. These findings are supported by robust preclinical data, although further validation is required.
In conclusion, the compound 2-ethyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS: 1697350-57-4) represents a promising area of research in chemical biology and medicinal chemistry. Its unique structural attributes, combined with its demonstrated biological activity, make it a compelling candidate for further investigation. Future studies should focus on optimizing its pharmacokinetic properties and advancing it through the drug development pipeline.
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